molecular formula C17H19N3O B5549208 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine

1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine

Cat. No.: B5549208
M. Wt: 281.35 g/mol
InChI Key: LVWNWKJWEOCQGC-UHFFFAOYSA-N
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Description

1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine is a chemical compound that belongs to the class of piperazines Piperazines are a group of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine typically involves the reaction of 4-methylbenzoyl chloride with 2-pyridinylpiperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is heated under reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and antifungal properties.

  • Medicine: The compound may have therapeutic potential and could be explored for the development of new drugs.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanism of action and identify the specific targets involved.

Comparison with Similar Compounds

1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine can be compared with other similar compounds, such as 1-(3-methylbenzoyl)-4-(2-pyridinyl)piperazine and 1-(4-methylbenzoyl)-4-(3-pyridinyl)piperazine. These compounds share structural similarities but differ in the position of the methyl group on the benzoyl moiety and the position of the pyridinyl group on the piperazine ring. The differences in structure can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

(4-methylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-14-5-7-15(8-6-14)17(21)20-12-10-19(11-13-20)16-4-2-3-9-18-16/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWNWKJWEOCQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792174
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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